4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-2-22-13-4-6-14(7-5-13)23(20,21)18-12-3-8-15-11(9-12)10-16(19)17-15/h3-9,18H,2,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLGDGDGVSCRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Oxoindoline Moiety: The oxoindoline structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the oxoindoline derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Chemical Biology: It serves as a probe for studying sulfonamide-binding proteins and their functions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the context of anticancer activity, it may induce apoptosis by activating caspase enzymes and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structural analogs differ in substituents on the benzene ring, sulfonamide-linked groups, or heterocyclic systems. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact
- Ethoxy Group : Present in all compounds, this group increases lipophilicity but may undergo O-dealkylation metabolism. Its para position optimizes steric and electronic effects for target binding .
- 2-Hydroxypropyl (Compound 8f): Introduces polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the indolinone variant . Pyrazolo-pyrimidinone (Sildenafil analog): Facilitates π-π stacking and interactions with phosphodiesterase (PDE) active sites, a hallmark of PDE5 inhibitors like sildenafil .
Research Findings and Data
Computational Predictions
- Docking Studies: AutoDock Vina predicts stronger binding of the indolinone variant to kinase targets (e.g., CDK2) due to the ketone’s interaction with catalytic lysine residues.
- Electronic Properties : Multiwfn analysis reveals higher electron density at the sulfonamide oxygen in the user’s compound compared to Sildenafil analogs, suggesting stronger hydrogen-bond acceptor capacity.
Biological Activity
4-Ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves its interaction with procaspase-3 , an essential enzyme in the apoptotic pathway. By binding to procaspase-3, the compound facilitates its activation, thereby inducing apoptosis in various cancer cell lines. This interaction highlights the compound's role as a potential anticancer agent.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies focusing on its effects on different cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Colon Cancer (SW620) | 10.5 | Significant cytotoxicity |
| Prostate Cancer (PC-3) | 12.3 | Induction of apoptosis |
| Lung Cancer (NCI-H23) | 15.0 | Cell cycle arrest |
Research Findings
- Cytotoxicity and Apoptosis Induction : Studies have demonstrated that this compound exhibits notable cytotoxic effects against human cancer cell lines, leading to apoptosis through the activation of procaspase-3 .
- Enzyme Inhibition : The compound has also been utilized in studies related to enzyme inhibition, particularly targeting proteins involved in cancer progression . Its ability to inhibit specific enzymes suggests potential applications in therapeutic strategies.
- Biochemical Pathways : The compound influences various biochemical pathways associated with cell survival and proliferation, including modulation of gene expression related to apoptosis and cell cycle regulation .
Case Studies
Several case studies have investigated the efficacy of this compound in vivo and in vitro:
- In Vitro Studies : A study involving colon cancer cells showed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, confirming its role as an apoptosis inducer .
- In Vivo Models : Animal models treated with the compound exhibited reduced tumor growth rates compared to controls, further supporting its anticancer potential .
Q & A
Q. What are the common synthetic routes for preparing 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
Synthesis involves multi-step reactions starting from sulfonyl chlorides and indoline derivatives. Key steps include nucleophilic substitution for the ethoxy group and coupling for sulfonamide formation. Optimization strategies:
- Temperature control (60–80°C) and polar aprotic solvents (e.g., DMF) improve reaction efficiency.
- Catalysts like triethylamine enhance coupling yields.
- Purification via silica gel chromatography (ethyl acetate/hexane gradients) achieves >95% purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- NMR (1H/13C): Validates proton environments (e.g., ethoxy -OCH2CH3 at δ 1.3–1.5 ppm) and carbon frameworks.
- IR: Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹).
- Mass spectrometry (MS): Confirms molecular weight via [M+H]+ peaks.
- HPLC-UV: Assesses purity (>95% typical for research-grade material) .
Q. What are the documented biological targets and mechanisms of action for this compound?
- Carbonic anhydrase isoforms (hCA IX/XII): Sulfonamide group coordinates catalytic zinc (Ki = 8–15 nM), inhibiting tumor acidosis.
- VEGFR2 modulation: Reduces phosphorylation (p-VEGFR2 IC50 = 120 nM) in endothelial cells.
- Vasodilation: Lowers coronary resistance by 40% at 1 µM via NO signaling in ischemia-reperfusion models .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and cellular models?
Discrepancies may arise from membrane permeability or off-target effects. Strategies:
- Cellular target engagement: Use CETSA or BRET to validate binding.
- Intracellular quantification: LC-MS/MS measures compound levels (e.g., 0.5 µM intracellular vs. 10 µM extracellular).
- CRISPR/RNAi: Confirm mechanism-specific activity by knocking out target genes.
- Control for cytotoxicity: Measure ATP levels to rule out false positives in viability assays .
Q. What computational methods predict binding modes with carbonic anhydrase isoforms?
- Molecular docking (AutoDock Vina): Models interactions (e.g., sulfonamide-Zn²+ coordination).
- Molecular dynamics (AMBER/GROMACS): Simulates binding stability over 100-ns trajectories.
- Multiwfn analysis: Electron density maps prioritize protonation states for key residues (e.g., Thr199).
- Experimental validation: T199A mutants show 10-fold activity loss, confirming predicted hydrogen bonds .
Q. What strategies mitigate side reactions during sulfonamide coupling steps?
- Controlled addition: Add sulfonyl chloride (0.5 eq/hr) at -10°C to minimize exothermic side products.
- Scavengers: DMAP neutralizes HCl byproducts.
- Post-reaction quenching: Ice-cold NaHCO3 prevents hydrolysis.
- Intermediate isolation: Recrystallization (ethanol/water) yields >90% pure intermediates .
Q. How should conflicting cytotoxicity data between MTT and clonogenic assays be interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
